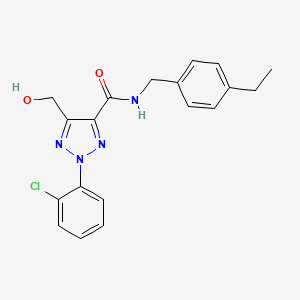![molecular formula C20H15ClF3N3O3S B11385733 5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11385733.png)
5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methylphenyl, methanesulfonyl, and trifluoromethyl groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of various substituents through reactions such as halogenation, sulfonylation, and amide formation. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of the methanesulfonyl group allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced under specific conditions, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions: Reagents such as sodium hydride, palladium catalysts, and various organic solvents are commonly used in these reactions. Conditions like temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products: The reactions typically yield derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The chloro, methanesulfonyl, and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
5-Chloro-2-(methylsulfanyl)phenylboronic acid: Shares the chloro and methylsulfanyl groups but differs in the boronic acid functionality.
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Contains the chloro and trifluoromethyl groups but has an isocyanate group instead of the pyrimidine ring.
Other pyrimidine derivatives: Various pyrimidine-based compounds with different substituents, each having distinct properties and applications.
Properties
Molecular Formula |
C20H15ClF3N3O3S |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
5-chloro-2-[(4-methylphenyl)methylsulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H15ClF3N3O3S/c1-12-6-8-13(9-7-12)11-31(29,30)19-25-10-15(21)17(27-19)18(28)26-16-5-3-2-4-14(16)20(22,23)24/h2-10H,11H2,1H3,(H,26,28) |
InChI Key |
PVOACSXWOINDFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11385651.png)
![2-(3,4-dimethylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11385653.png)

![4-(4-ethoxy-3-methoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11385672.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11385677.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11385683.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11385689.png)
![3-chloro-4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11385691.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11385704.png)
![2-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11385707.png)
![4-(4-ethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11385710.png)
![4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11385713.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11385725.png)
